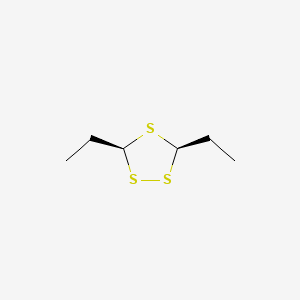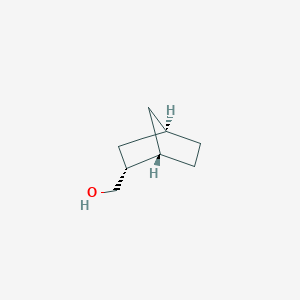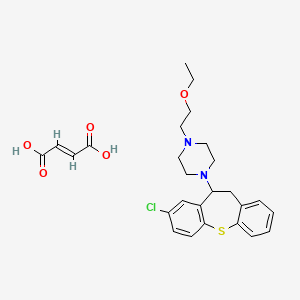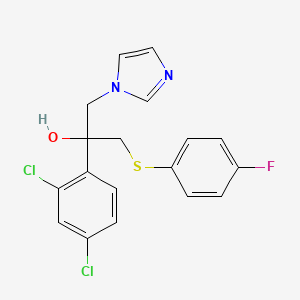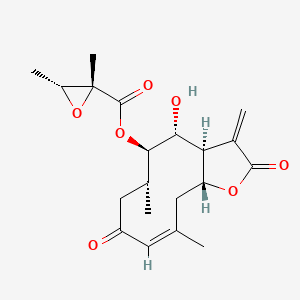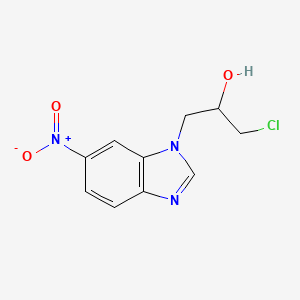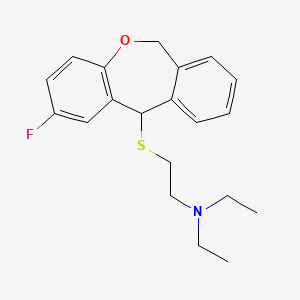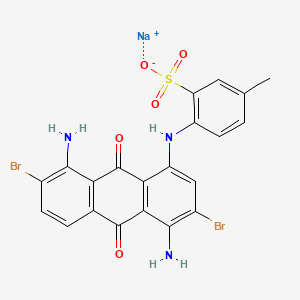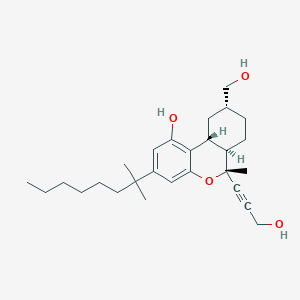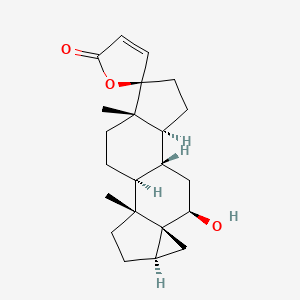
6beta,17-Dihydroxy-3,5-cyclo-5alpha,17alpha-pregn-20-ene-21-carboxylic acid gamma-lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the Unique Ingredient Identifier (UNII) C39P2J2358 is known as 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone. This compound is characterized by its molecular formula C22H30O3 . It is a non-proprietary, unique, and unambiguous identifier linked to the substance’s molecular structure or descriptive information .
Vorbereitungsmethoden
The preparation of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves several synthetic routes and reaction conditions. Common methods include:
Precipitation: This method involves the formation of a solid in a solution during a chemical reaction.
Adsorption: This process involves the adhesion of atoms, ions, or molecules from a gas, liquid, or dissolved solid to a surface.
Coprecipitation: This method involves the simultaneous precipitation of multiple substances from a solution.
Analyse Chemischer Reaktionen
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons by a molecule, atom, or ion.
Reduction: This reaction involves the gain of electrons by a molecule, atom, or ion.
Substitution: This reaction involves the replacement of an atom or a group of atoms in a molecule with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: It is used in biological studies to understand its effects on different biological systems.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in various industrial processes, including the production of chemicals and materials.
Wirkmechanismus
The mechanism of action of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone can be compared with other similar compounds, such as:
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid delta-lactone
- 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid beta-lactone
These compounds share similar molecular structures but differ in the specific arrangement of atoms and functional groups. The uniqueness of 6.beta.,17-dihydroxy-3,5-cyclo-5.alpha.,17.alpha.-pregn-20-ene-21-carboxylic acid gamma-lactone lies in its specific molecular configuration and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
7247-99-6 |
|---|---|
Molekularformel |
C22H30O3 |
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(1'S,2'R,5R,5'R,7'R,8'R,10'R,11'S,15'S)-8'-hydroxy-2',15'-dimethylspiro[furan-5,14'-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecane]-2-one |
InChI |
InChI=1S/C22H30O3/c1-19-8-4-16-14(15(19)5-9-21(19)10-6-18(24)25-21)11-17(23)22-12-13(22)3-7-20(16,22)2/h6,10,13-17,23H,3-5,7-9,11-12H2,1-2H3/t13-,14+,15+,16+,17-,19+,20-,21-,22+/m1/s1 |
InChI-Schlüssel |
OUBYDRMNFCCAQT-IYDFACBSSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@@]1(C3)[C@@H](C[C@@H]4[C@@H]2CC[C@]5([C@H]4CC[C@@]56C=CC(=O)O6)C)O |
Kanonische SMILES |
CC12CCC3C1(C3)C(CC4C2CCC5(C4CCC56C=CC(=O)O6)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]phosphonic acid;hydrobromide](/img/structure/B15192403.png)
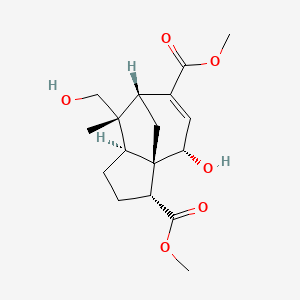
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
